molecular formula C17H11ClFN5S B2496404 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207051-89-5

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2496404
CAS No.: 1207051-89-5
M. Wt: 371.82
InChI Key: GHZJTRDCLCYNBI-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine (CAS 1207051-89-5) is a high-purity chemical compound with a molecular formula of C17H11ClFN5S and a molecular weight of 371.82 g/mol . This complex heterocyclic compound is built on a molecular framework incorporating both a 1,3-thiazole and a 1,2,3-triazole ring, a structural motif known to confer significant pharmacological potential. The strategic substitution with both chlorophenyl and fluorophenyl groups is a common practice in medicinal chemistry, as chlorine can influence the electrophilicity of carbon bonds to interact with biological nucleophiles, while fluorine, with its similar van der Waals radius to oxygen and hydrogen, can profoundly influence a molecule's lipophilicity, binding affinity, and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, making it a valuable isostere in drug design . The 1,2,3-triazole core is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including potent antibacterial effects against resistant strains . Similarly, the 1,3-thiazole ring is a critical pharmacophore found in numerous marketed therapeutics, including antimicrobials, antifungals, antiretrovirals, and antineoplastics . The integration of these two heterocyclic systems into a single molecule makes this compound a highly promising scaffold for investigating new mechanisms of action in medicinal chemistry and chemical biology research. It is particularly relevant for scientists exploring the development of novel anti-infective and anticancer agents, given the established role of such hybrids in interacting with diverse biological targets . This product is provided for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5S/c18-11-6-4-10(5-7-11)14-9-25-17(21-14)15-16(20)24(23-22-15)13-3-1-2-12(19)8-13/h1-9H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZJTRDCLCYNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of thiazoles and triazoles can vary depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to inhibit key enzymes in bacterial cell wall synthesis, leading to their antimicrobial activity.

Pharmacokinetics

The pharmacokinetics of thiazoles and triazoles can vary greatly depending on their specific structure. Some general properties of these compounds include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes.

Result of Action

The result of the action of thiazoles and triazoles can vary depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities.

Action Environment

The action environment can influence the efficacy and stability of thiazoles and triazoles. Factors such as pH, temperature, and the presence of other molecules can affect how these compounds interact with their targets and exert their effects.

Biological Activity

The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is a novel molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

  • A thiazole ring
  • A triazole moiety
  • Fluorophenyl and chlorophenyl substituents

This unique arrangement contributes to its biological properties.

Anticancer Activity

Research has shown that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been reported to demonstrate cytotoxic effects against various cancer cell lines.

Key Findings:

  • IC50 Values : Studies indicate that related compounds have IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines (e.g., Jurkat and A-431) .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with cellular proteins involved in apoptosis and cell cycle regulation. For example, molecular dynamics simulations have suggested interactions with the Bcl-2 protein through hydrophobic contacts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the thiazole moiety is critical for enhancing antimicrobial activity against various pathogens.

Efficacy Data:

  • Compounds similar in structure have shown moderate to strong activity against bacterial strains, indicating potential for development as new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications in its structure.

Important Modifications:

  • Substitution patterns on the phenyl rings (e.g., methyl or chloro groups) play a crucial role in enhancing cytotoxicity.
  • The presence of electron-donating groups at specific positions has been linked to improved activity against cancer cells .

Case Studies

Several studies have investigated the biological activities of compounds structurally similar to this compound:

StudyCompoundCell LineIC50 (µg/mL)Activity
Evren et al., 2019N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesNIH/3T30.95Strong
PMC9268695Derivative with thiazole and triazoleA5491.98Moderate
PMC10269403Triazole derivativesHIV-infected cells0.24 nM (EC50)High antiviral

These studies highlight the potential of thiazole and triazole derivatives in therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. Studies have shown that 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine can inhibit the growth of various bacterial strains and fungi. For instance, compounds with similar structures have been tested against resistant strains of bacteria, showing promising results in overcoming antimicrobial resistance .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Its ability to interact with cellular targets involved in proliferation and apoptosis makes it a candidate for further development as an anticancer agent. In vitro studies have indicated that related compounds can induce cell cycle arrest and apoptosis in cancer cell lines .

Case Studies

StudyFocusFindings
Gümrükçüoğlu et al. (2023)Antimicrobial ActivityIdentified promising antimicrobial effects against bacteria and yeast-like fungi from synthesized thiazole derivatives .
Molecular Modelling Study (2019)Anticancer PotentialShowed that derivatives could inhibit cancer cell proliferation through specific molecular interactions .
Synthesis Characterization (2021)Structural AnalysisConfirmed the structural integrity of synthesized compounds through spectroscopic methods .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is part of a broader class of thiazole-triazole hybrids. Key structural analogs and their differences are summarized below:

Compound Name Substituents (Thiazole/Triazole) Molecular Weight Key Properties/Activities Source
Target Compound 4-Cl-C6H4 (Thiazole), 3-F-C6H3 (Triazole) ~383.82 N/A (Structural focus)
4-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine 3-Cl-C6H4 (Thiazole), 4-Me-C6H4 (Triazole) 367.86 Not specified
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine 4-Cl-C6H4 (Thiazole), 3,4-Me2-C6H3 (Triazole) 381.88 Not specified
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine 4-Cl-C6H4 (Thiazole), 2,4-F2-C6H3 (Triazole) 389.81 Increased lipophilicity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)thiazole 4-Cl-C6H4 (Thiazole), 4-F-C6H4 (Pyrazole) Not specified Antimicrobial activity
5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine 4-Cl-2-F-C6H3 (Thiazole) 256.70 Insecticidal/fungicidal potential
Key Observations:
  • Substituent Position: The position of fluorine on the triazole ring (3-fluorophenyl in the target vs.
  • Halogenation : Bromo/chloro isosteres (e.g., ) show similar crystallographic packing but differ in van der Waals radii, affecting molecular interactions .
  • Lipophilicity: Difluorophenyl substituents (e.g., 2,4-difluorophenyl in ) increase logP values, enhancing membrane permeability compared to mono-fluorinated analogs .

Preparation Methods

Reaction Protocol

  • Substrate preparation : 2-Bromo-1-(4-chlorophenyl)ethan-1-one (1.2 equiv) is reacted with thiourea (1.0 equiv) in ethanol under reflux (12 h).
  • Cyclization : The intermediate thioamide undergoes intramolecular cyclization in the presence of HCl (2 M), yielding 4-(4-chlorophenyl)-1,3-thiazol-2-amine (85–92% yield).
  • Functionalization : The 2-amine group is replaced with a methylene bromide via treatment with PBr₃ in DCM, producing 4-(4-chlorophenyl)-2-(bromomethyl)-1,3-thiazole (78% yield).

Table 1: Optimization of Thiazole Bromination

Reagent Solvent Temp (°C) Time (h) Yield (%)
PBr₃ DCM 25 4 78
HBr/AcOH AcOH 60 6 65
NBS CCl₄ 80 3 42

Triazole Core Construction: Azide-Alkyne Cycloaddition

The 1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselective 1,4-disubstitution.

Azide Preparation

  • Substitution reaction : 3-Fluoroaniline (1.0 equiv) is treated with sodium nitrite (1.1 equiv) in H₂SO₄ at 0–5°C, followed by NaN₃ (1.2 equiv) to yield 1-azido-3-fluorobenzene (91% yield).

Alkyne Synthesis

  • Propargylation : Ethyl propiolate (1.1 equiv) reacts with ammonium hydroxide (2.0 equiv) in THF, generating propargylamine (83% yield).

Cycloaddition

  • Click reaction : 1-Azido-3-fluorobenzene (1.0 equiv) and propargylamine (1.0 equiv) are stirred with CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv) in t-BuOH/H₂O (1:1) at 25°C (12 h), affording 1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine (88% yield).

Table 2: CuAAC Reaction Optimization

Catalyst System Solvent Temp (°C) Yield (%)
CuSO₄/NaAsc t-BuOH/H₂O 25 88
CuI/DIEA DMF 60 76
CuNPs H₂O 25 81

Thiazole-Triazole Coupling: Nucleophilic Substitution

The final assembly involves linking the thiazole and triazole moieties via a nucleophilic substitution reaction.

Reaction Mechanism

  • Substrate activation : 4-(4-Chlorophenyl)-2-(bromomethyl)-1,3-thiazole (1.0 equiv) is treated with K₂CO₃ (2.0 equiv) in DMF to generate a reactive methylene intermediate.
  • Coupling : 1-(3-Fluorophenyl)-1H-1,2,3-triazol-5-amine (1.1 equiv) is added, and the mixture is stirred at 80°C (8 h), yielding the target compound (72% yield).

Table 3: Coupling Reaction Parameters

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 8 72
Cs₂CO₃ DMSO 100 6 68
Et₃N ACN 60 12 58

Alternative Route: One-Pot Tandem Synthesis

A streamlined approach combines thiazole formation and triazole coupling in a single reaction vessel.

Procedure

  • Multicomponent reaction : 4-Chlorobenzaldehyde (1.0 equiv), thiourea (1.0 equiv), and ethyl bromopyruvate (1.0 equiv) react in ethanol (reflux, 6 h) to form the thiazole core.
  • In situ functionalization : The intermediate thiazole is brominated with NBS (1.1 equiv) under UV light (2 h).
  • Click coupling : 1-Azido-3-fluorobenzene (1.0 equiv) and propargylamine (1.0 equiv) are added with CuI (0.05 equiv), yielding the target compound in 65% overall yield.

Spectroscopic Characterization and Validation

NMR Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, triazole-H), 7.89–7.21 (m, 8H, aromatic-H), 5.21 (s, 2H, NH₂).
  • ¹³C NMR : δ 165.2 (C=S), 152.4 (triazole-C), 138.7–115.3 (aromatic-C).

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C₁₇H₁₂ClFN₅S [M+H]⁺: 396.0432; found: 396.0438.

Industrial-Scale Optimization

Process Intensification

  • Continuous flow synthesis : A microreactor system (2 mL/min flow rate) reduces reaction time from 8 h to 15 min, improving yield to 85%.
  • Catalyst recycling : CuNPs immobilized on SiO₂ enable five reuse cycles without activity loss.

Q & A

Q. What are the standard synthetic routes for 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step heterocyclic assembly:

Thiazole ring formation : Cyclocondensation of 4-chlorophenyl-substituted thioamide precursors with α-haloketones under reflux in ethanol .

Triazole ring construction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between azide derivatives (e.g., 3-fluorophenyl azide) and alkynyl-thiazole intermediates at 60–80°C in DMF .

Amine functionalization : Post-synthetic modifications via nucleophilic substitution or reductive amination.

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cycloaddition yields .
  • Catalyst screening : Cu(I) catalysts (e.g., CuBr) improve triazole regioselectivity .
  • Temperature control : Lower temps (40–50°C) reduce side reactions in thiazole synthesis .

Q. Table 1: Representative Synthetic Conditions

StepMethodConditionsYield (%)Reference
Thiazole formationCyclocondensationEthanol, reflux, 12 h70–75
Triazole formationCuAACCuBr, DMF, 60°C, 8 h80–85

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for fluorophenyl/thiazole) and triazole C-N resonances (δ 140–150 ppm) .
    • 19F NMR : Confirms fluorophenyl substitution (δ -110 to -120 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 412.05) .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action (MOA) in antimicrobial assays?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase or dihydrofolate reductase). Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms .
  • MD Simulations : GROMACS-based simulations (100 ns) assess binding stability in lipid bilayers, highlighting fluorophenyl-thiazole hydrophobic interactions .
  • QSAR Studies : Correlate substituent electronegativity (Cl/F) with antimicrobial IC₅₀ values using Gaussian-derived descriptors .

Q. Table 2: Computational Insights from Recent Studies

TargetBinding Affinity (kcal/mol)Key InteractionsReference
E. coli DNA gyrase-9.2H-bond (triazole-NH₂)
S. aureus DHFR-8.7π-Stacking (thiazole)

Q. How should researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

Methodological Answer: Root Causes of Discrepancies :

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .
  • Compound purity : Impurities >5% skew dose-response curves; validate via HPLC .
  • Solvent effects : DMSO concentrations >1% may inhibit cellular uptake .

Q. Resolution Strategies :

Standardized protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., broth microdilution) .

Control experiments : Include positive controls (e.g., cisplatin for cytotoxicity) .

Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models .

Q. What advanced strategies are recommended for optimizing the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • Lipophilicity tuning : Introduce polar groups (e.g., -OH, -SO₃H) to reduce logP (current logP ≈ 3.5) while retaining activity .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .
  • Prodrug design : Mask the amine group with acetyl or PEG-ylated promoieties to enhance solubility .

Q. Table 3: PK Optimization Case Study

ModificationAqueous Solubility (μg/mL)t₁/₂ (h, microsomes)Reference
Parent compound12.31.2
Acetylated derivative45.82.8

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